(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid
Description
The compound "(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid" is a highly complex peptide featuring multiple functional groups, including:
- Sulfanyl (thiol) groups: Likely involved in disulfide bond formation or antioxidant activity.
- 4-Hydroxyphenyl ethyl group: Aromatic moiety suggesting possible receptor-binding interactions.
- Branched amino acid residues: Including 2,6-diaminohexanoyl and 3-methylpentanoyl, contributing to structural rigidity.
Properties
IUPAC Name |
(4S)-4-[[(2S)-3-carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N10O18S2/c1-4-20(2)34(53-39(66)27(17-33(61)62)48-40(67)29(18-73)51-36(63)24(46)7-5-6-14-45)42(69)52-30(19-74)41(68)54-35(21(3)55)43(70)49-26(16-32(59)60)38(65)47-25(12-13-31(57)58)37(64)50-28(44(71)72)15-22-8-10-23(56)11-9-22/h8-11,20-21,24-30,34-35,55-56,73-74H,4-7,12-19,45-46H2,1-3H3,(H,47,65)(H,48,67)(H,49,70)(H,50,64)(H,51,63)(H,52,69)(H,53,66)(H,54,68)(H,57,58)(H,59,60)(H,61,62)(H,71,72)/t20-,21+,24-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYKOPVJKNUPKM-CEVKKRDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N10O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid is a complex peptide structure with potential biological activities that are significant in pharmacology and medicinal chemistry. This article explores its biological activity through various studies and findings.
The compound has a molecular weight of approximately 1366.5 g/mol and contains multiple functional groups that facilitate interactions with biological systems. Its structure includes several amino acid residues and functional moieties that can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. It is hypothesized to act as a modulator of glutamate receptors, which are crucial in neurotransmission and neuroplasticity. Specifically, it may influence metabotropic glutamate receptors (mGluRs), which are involved in several neurological processes.
Pharmacological Studies
- GTPase Activity : Research has shown that compounds similar to this structure can stimulate high-affinity GTPase activity in rat cerebral cortical membranes, indicating their role in activating G-proteins associated with mGluRs. For instance, L-glutamate has been shown to enhance GTPase activity significantly, suggesting that similar compounds could have comparable effects .
- Antagonistic Properties : Some derivatives of this compound have been studied for their antagonistic effects on kainate receptors. These receptors are part of the glutamate receptor family and play roles in excitatory neurotransmission. Specific compounds have demonstrated selectivity towards certain receptor subtypes, providing insights into their potential therapeutic applications .
Case Studies
- A study on piperazine derivatives indicated that modifications in the structure could lead to enhanced potency as antagonists at kainate receptors. This suggests that the intricate structure of the compound may allow for similar modifications to achieve desired biological effects .
- Another investigation highlighted the pharmacological profile of related compounds that act on mGluRs, revealing their potential implications in treating neurodegenerative diseases by modulating excitatory neurotransmission .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 1366.5 g/mol |
| Hydrogen Bond Donor Count | 22 |
| Hydrogen Bond Acceptor Count | 27 |
| Rotatable Bond Count | 10 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the incorporation of carboxylic acid groups has been linked to enhanced cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of such complex peptides could inhibit tumor growth by inducing apoptosis in cancer cells .
Antimicrobial Properties
Peptides resembling the structure of this compound have shown promising antimicrobial activity. Research has highlighted that modifications to amino acid sequences can enhance their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of sulfanyl and carboxyl groups is believed to play a crucial role in these antimicrobial mechanisms.
Biodegradable Polymers
The compound's structural features suggest potential applications in developing biodegradable drug delivery systems. Polyesters and polyamides derived from similar compounds have been studied for their ability to degrade into non-toxic metabolites while delivering therapeutic agents effectively . This property is particularly advantageous for sustained drug release in therapeutic applications.
Targeted Delivery
The specific functional groups present in this compound allow for modifications that can facilitate targeted delivery to specific tissues or cells. For example, attaching ligands that bind selectively to cancer cell markers could enhance the efficacy of drug delivery systems .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound surpasses simpler peptides like glutathione and enkephalins in branching and functional group diversity. Its multiple carboxy and sulfanyl groups suggest synergistic effects, akin to glutathione’s antioxidant mechanisms .
Thiol Group Reactivity : Similar to glutathione, the sulfanyl moieties may participate in redox reactions or metal chelation. However, the target’s additional carboxy groups could enhance solubility and binding specificity .
Aromatic Interactions: The 4-hydroxyphenyl ethyl group mirrors tyrosine in enkephalins, which is critical for receptor binding in opioid peptides.
Synthetic Challenges : The compound’s complexity parallels cyclic peptides like somatostatin, which require precise stepwise synthesis and protection of reactive groups .
Research Findings:
- Antioxidant Potential: Thiol-containing peptides like glutathione exhibit radical scavenging activity. The target’s sulfanyl groups may confer similar properties, though its larger size could limit cellular uptake .
- Receptor Binding : The hydroxyphenyl group’s resemblance to tyrosine in enkephalins implies possible interaction with G-protein-coupled receptors (GPCRs), though steric hindrance from branched residues may alter affinity .
- Enzymatic Stability : Compared to linear peptides, the target’s branched structure may resist proteolytic degradation, similar to cyclized peptides like somatostatin .
Preparation Methods
Resin Selection and Initial Amino Acid Anchoring
The synthesis begins with anchoring the C-terminal residue to a polystyrene or polyacrylamide resin. Wang resin (0.6 mmol/g loading capacity) is preferred due to its compatibility with Fmoc/t-Bu chemistry and stability under acidic cleavage conditions. The first amino acid, (1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl (tyrosine derivative), is attached via its carboxyl group using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-Diisopropylethylamine). The phenolic -OH group is protected as a tert-butyl ether to prevent side reactions during subsequent steps.
Iterative Deprotection and Coupling Cycles
Each subsequent amino acid is added via Fmoc-SPPS cycles:
-
Deprotection : Fmoc groups are removed using 20% piperidine in DMF.
-
Coupling : Activated amino acids (pre-activated with HATU/HOAt or PyBOP) are coupled in NMP/DMSO (4:1) to ensure solubility. For sterically hindered residues like (2S,3S)-3-methylpentanoyl , extended coupling times (2–4 hours) and double couplings are employed to achieve >99% efficiency.
-
Washing : Resin is washed with DMF, DCM, and methanol to remove excess reagents.
Table 1: Key Residues and Protecting Groups
| Residue | Protecting Group | Coupling Agent | Notes |
|---|---|---|---|
| (2R)-3-sulfanylpropanoyl | Trityl (Trt) | HATU/DIEA | Prevents disulfide formation |
| (2S)-2,6-diaminohexanoyl | Boc | PyBOP | Lysine side-chain protection |
| (2S,3R)-3-hydroxybutanoyl | t-Bu | HOBt/DIC | Serine/Threonine protection |
Stereochemical Control and Chiral Catalysis
Phase-Transfer Catalysis for β-Branching
Fragment Condensation and Native Chemical Ligation (NCL)
Solution-Phase Synthesis of Fragments
Longer segments (e.g., (2S)-3-carboxy-2-[[(2R)-2-[[...]amino]-3-sulfanylpropanoyl]amino]propanoyl ) are synthesized in solution using Boc-SPPS to avoid resin-based steric hindrance. Fragments are purified via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient).
NCL for Convergent Assembly
Fragments containing cysteine residues (e.g., (2R)-3-sulfanylpropanoyl ) are ligated via native chemical ligation. Thioester intermediates react with N-terminal cysteines in 6 M guanidine HCl (pH 7.0), followed by desulfurization using TCEP (tris(2-carboxyethyl)phosphine).
Cleavage, Deprotection, and Global Folding
Acidolytic Cleavage from Resin
The final peptide is cleaved using TFA/TIS/H2O (94:5:1) to remove Trt, t-Bu, and Boc groups while preserving acid-labile bonds. Scavengers like triisopropylsilane (TIS) prevent cation-induced side reactions.
Oxidative Folding of Disulfide Bridges
The peptide is folded in 0.1 M ammonium bicarbonate (pH 8.5) with glutathione (GSH/GSSG, 10:1 ratio) to oxidize cysteine thiols into disulfide bonds. Folding is monitored via circular dichroism (CD) spectroscopy.
Analytical Validation and Purity Assessment
LC-MS and NMR Characterization
Purity via Analytical HPLC
Purity ≥98% is achieved using a C18 column (5 µm, 4.6 × 250 mm) with a gradient of 5–60% ACN over 30 minutes.
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
